molecular formula C6H10N2O4 B13821401 D-ribofuranosyl-aminooxazoline

D-ribofuranosyl-aminooxazoline

Cat. No.: B13821401
M. Wt: 174.15 g/mol
InChI Key: IVFVSTOFYHUJRU-AIHAYLRMSA-N
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Description

D-ribofuranosyl-aminooxazoline: is a compound that plays a significant role in the prebiotic synthesis of nucleosides, which are the building blocks of nucleic acids like RNA and DNA. This compound is an intermediate in the formation of ribonucleosides and deoxyribonucleosides, which are essential for the storage and transmission of genetic information .

Chemical Reactions Analysis

Types of Reactions: D-ribofuranosyl-aminooxazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the transformation of the compound into other nucleosides and nucleotides .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrosulfide, ultraviolet light, and various acids and bases. The conditions for these reactions are typically mild, reflecting the prebiotic environment in which these compounds were likely formed .

Major Products: The major products formed from the reactions of this compound include ribonucleosides like cytidine and uridine, as well as deoxyribonucleosides like deoxyadenosine and deoxyinosine .

Mechanism of Action

D-ribofuranosyl-aminooxazoline exerts its effects by participating in the formation of nucleosides through a series of chemical reactions. The compound acts as an intermediate, facilitating the conversion of simpler molecules into more complex nucleosides. The molecular targets and pathways involved include the interaction with ribose and aminooxazoline, leading to the formation of ribonucleosides and deoxyribonucleosides .

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(3aS,5R,6R,6aR)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol

InChI

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4-,5+/m1/s1

InChI Key

IVFVSTOFYHUJRU-AIHAYLRMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]2[C@H](O1)N=C(O2)N)O)O

Canonical SMILES

C(C1C(C2C(O1)N=C(O2)N)O)O

Origin of Product

United States

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